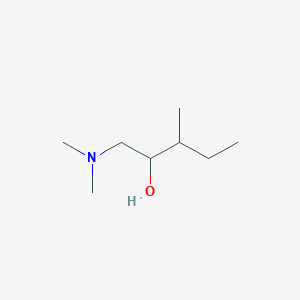

1-(Dimethylamino)-3-methylpentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-3-methylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-5-7(2)8(10)6-9(3)4/h7-8,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMYNGFHCVMASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504510-85-3 | |

| Record name | 1-(dimethylamino)-3-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethylamino 3 Methylpentan 2 Ol and Analogues

Classical Approaches to Amino Alcohol Synthesis

The synthesis of amino alcohols like 1-(Dimethylamino)-3-methylpentan-2-ol is rooted in fundamental organic chemistry reactions that target the conversion of carbonyl groups into alcohols. The two main pillars of this synthesis are Grignard reaction-based methods and the reduction of α-amino ketones.

Grignard Reaction-Based Syntheses

The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it highly suitable for constructing the carbon skeleton of target amino alcohols. This method involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbonyl carbon. libretexts.orgvaia.com

The synthesis of this compound analogues is effectively achieved through the reaction of a Grignard reagent with an appropriate α-amino ketone precursor. For instance, the synthesis of Tapentadol, which shares a core structure, involves the Grignard reaction of 3-bromoanisole (B1666278) with (S)-1-(dimethylamino)-2-methylpentan-3-one. google.comgoogle.comwipo.int This reaction creates the tertiary alcohol moiety and extends the carbon chain in a single, efficient step. google.com

The general scheme for this type of reaction is the addition of an organomagnesium halide (R-MgX) to an α-amino ketone. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the amino alcohol. vaia.com The precursor α-amino ketones themselves can be synthesized from α-amino acids. organic-chemistry.org For example, in situ generated activated esters of amino acids can react with Grignard reagents in the presence of copper iodide (CuI) to yield the corresponding N-protected α-amino ketones in high yields. organic-chemistry.org

Table 1: Examples of Grignard Reactions for Amino Alcohol Synthesis

| Ketone Precursor | Grignard Reagent | Product |

|---|---|---|

| (S)-1-(dimethylamino)-2-methylpentan-3-one | 3-methoxyphenylmagnesium bromide | (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |

| Propiophenone | Ethylmagnesium bromide | 1-Phenyl-1-propanol |

This table provides illustrative examples of Grignard reactions with ketone precursors to form alcohols.

The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive Grignard reagent. google.com

Controlling the stereochemistry at the newly formed chiral center is a significant aspect of Grignard additions to prochiral ketones. When the α-carbon of the ketone is already a stereocenter, as in many α-amino ketones, the reaction can exhibit diastereoselectivity. The stereochemical outcome is often influenced by the existing chiral center, a phenomenon known as substrate-controlled stereoselectivity. nih.gov

In the synthesis of Tapentadol intermediates, the Grignard reaction involving (S)-1-(dimethylamino)-2-methylpentan-3-one is reported to be highly stereospecific, meaning the optical purity of the starting ketone directly influences the optical purity of the resulting tertiary alcohol. google.com This suggests that one face of the carbonyl group is preferentially attacked by the Grignard reagent due to steric hindrance or chelation effects involving the α-amino group. nih.gov

For reactions where such inherent control is insufficient, chiral ligands can be employed to modulate the reactivity of the Grignard reagent and induce enantioselectivity. nih.govrsc.orgresearchgate.net For example, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been designed to enable the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.orgresearchgate.net The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, though its applicability can be limited in complex systems. nih.gov

Reductive Methods

An alternative and widely used strategy for synthesizing amino alcohols is the reduction of the carbonyl group of an α-amino ketone. This approach preserves the carbon skeleton of the precursor and focuses solely on the conversion of the ketone to a secondary alcohol. organic-chemistry.org

The reduction of α-amino ketones is a direct route to the corresponding amino alcohols. rsc.orgrsc.org This transformation can be achieved using a variety of reducing agents, with the choice of reagent often determining the stereochemical outcome of the reaction. researchgate.net The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond. chemistrysteps.com

The process is a cornerstone of organic synthesis due to the prevalence of the amino alcohol motif in pharmaceuticals and bioactive compounds. nih.gov Catalytic methods, such as asymmetric transfer hydrogenation using chiral catalysts, have also been developed to achieve high enantioselectivity in these reductions. wikipedia.org

Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are the most common reagents for the reduction of ketones. numberanalytics.comnumberanalytics.com The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the aluminum or boron complex to the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol. numberanalytics.com

LiAlH₄ is a very powerful reducing agent, capable of reducing a wide array of carbonyl-containing functional groups, and must be used in anhydrous aprotic solvents like diethyl ether or THF. chemistrysteps.comnumberanalytics.com NaBH₄ is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). numberanalytics.com

The stereoselectivity of these reductions is a key consideration. When an unsymmetrical α-amino ketone is reduced, a new stereocenter is formed at the carbonyl carbon. The hydride can attack from either the re or si face of the planar carbonyl group, potentially leading to a mixture of diastereomers. chemistrysteps.com

The stereochemical course can be influenced by several factors:

Chelation Control : The presence of the α-amino group can lead to the formation of a cyclic chelate with the metal ion of the hydride reagent. This rigid structure can block one face of the carbonyl group, directing the hydride attack to the less hindered face and resulting in high diastereoselectivity. rushim.ru The reduction of α-aminoketones by LiAlH₄ can be highly stereoselective, with the outcome depending on whether the reaction proceeds via chelation control. rushim.ru

Steric Hindrance (Felkin-Anh Model) : In the absence of strong chelation, steric factors dominate. The hydride reagent attacks the carbonyl group from the least sterically hindered trajectory, an outcome often predictable by the Felkin-Anh model. rushim.ru

Choice of Reagent : Different reducing agents can favor different stereochemical outcomes. For example, in the reduction of certain α'-amino enone derivatives, Zn(BH₄)₂ produced the anti-β-amino alcohol, while NaBH₄ yielded the syn-product. researchgate.net Similarly, highly stereoselective reductions of γ-oxo-α-amino acids to syn-γ-hydroxy-α-amino acids have been achieved using NaBH₄ in the presence of manganese(II) chloride. researchgate.net

Table 2: Hydride Reagents for Ketone Reduction

| Reagent | Chemical Formula | Typical Solvents | Reactivity |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very Strong |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild |

This interactive table summarizes key features of common hydride reducing agents.

By carefully selecting the reducing agent and reaction conditions, it is possible to control the diastereoselectivity of the reduction and preferentially form one of the desired amino alcohol isomers. researchgate.net

Reductive Amination Strategies

Reductive amination serves as a powerful tool for the synthesis of amino alcohols. This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound analogues, this could involve the reaction of a suitable ketone, such as 3-methyl-2-pentanone, with dimethylamine (B145610), followed by reduction. The choice of reducing agent is crucial for the success of the reaction, with various borohydride reagents being commonly employed.

A study on the reductive amination of aldehydes and ketones with dimethylamine utilized borohydride exchange resin (BER) as the reducing agent. koreascience.kr This method provides a simple and effective route to N,N-dimethylated tertiary amines. koreascience.kr The reaction is typically carried out in ethanol at room temperature, with the addition of triethylamine (B128534) hydrochloride to facilitate the reaction. koreascience.kr While a specific example for this compound is not provided, the general applicability of this method to a range of ketones suggests its potential for this synthesis. For instance, the reductive amination of various ketones with dimethylamine using BER has been shown to produce the corresponding tertiary amines in good to excellent yields. koreascience.kr

More advanced and stereoselective methods for reductive amination have also been developed. For example, iridium-catalyzed direct asymmetric reductive amination of ketones with primary alkyl amines has been demonstrated to produce chiral amines with high enantioselectivity. nih.gov The use of sterically tunable chiral phosphoramidite (B1245037) ligands with an iridium catalyst allows for the efficient synthesis of a variety of chiral amines, including those that are key intermediates for pharmaceuticals. nih.gov Furthermore, biocatalytic approaches using engineered amine dehydrogenases (AmDHs) offer a green and highly stereoselective route for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org

| Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketones/Aldehydes, Dimethylamine | Borohydride Exchange Resin (BER), Et3NHCl, 95% Ethanol, rt | N,N-Dimethylalkylamines | Good to Excellent | koreascience.kr |

| Ketones, Primary Alkyl Amines | Iridium catalyst, Chiral phosphoramidite ligands, Lewis acid | Chiral Secondary Amines | High | nih.gov |

| α-Hydroxy Ketones, Ammonia (B1221849) | Engineered Amine Dehydrogenases (AmDHs) | Chiral Amino Alcohols | High | frontiersin.org |

Mannich Reaction Applications in Amino Alcohol Construction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. acs.orgsci-hub.cat This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which can be subsequently reduced to form amino alcohols.

A key precursor for an analogue of this compound, namely (S)-1-(dimethylamino)-2-methylpentan-3-one, can be synthesized via a stereoselective Mannich reaction. This involves reacting 3-pentanone (B124093) with formaldehyde (B43269) and dimethylamine hydrochloride in the presence of L-proline as a catalyst. google.com Proline and its derivatives are well-established organocatalysts for asymmetric Mannich reactions, often providing high enantioselectivity. sci-hub.catnih.govresearchgate.net The resulting β-amino ketone is a versatile intermediate that can be further elaborated to the desired amino alcohol.

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. acs.orgsci-hub.cat The ketone then tautomerizes to its enol form, which subsequently attacks the iminium ion to form the β-amino carbonyl product. acs.orgsci-hub.cat The use of chiral catalysts like proline directs the approach of the enol to the iminium ion, leading to the formation of a specific stereoisomer. sci-hub.catnih.govresearchgate.net

| Active Hydrogen Compound | Aldehyde | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Pentanone | Formaldehyde | Dimethylamine Hydrochloride | L-Proline, n-butanol | (S)-1-(dimethylamino)-2-methylpentan-3-one | google.com |

| Ketones | Aldehydes | Amines | (S)-Proline | β-Amino Carbonyl Compounds | sci-hub.cat |

Alkylation-Based Synthetic Sequences

Alkylation strategies provide a direct route to amino alcohols by forming a carbon-carbon bond through the reaction of an organometallic reagent with a suitable electrophile. A notable example is the use of a Grignard reaction in the stereospecific synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an analogue of the target compound.

In this synthesis, (S)-(+)-1,1-dimethylamino-2-methylpentan-3-one is treated with 3-methoxyphenylmagnesium bromide. google.comgoogle.com The Grignard reagent, prepared from 3-bromoanisole and magnesium, adds to the carbonyl group of the amino ketone to form the tertiary alcohol. google.comgoogle.com This reaction is highly stereoselective, with the stereochemistry of the product being controlled by the existing stereocenter in the starting amino ketone. google.comgoogle.com The reaction is typically carried out in an ether solvent like tetrahydrofuran (THF). google.comgoogle.com

| Electrophile | Nucleophile | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| (S)-(+)-1,1-dimethylamino-2-methylpentan-3-one | 3-Methoxyphenylmagnesium bromide | Tetrahydrofuran | (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol | google.comgoogle.com |

Ring-Opening Reactions of Epoxides or Aziridines

The ring-opening of epoxides with amines is a classic and efficient method for the synthesis of β-amino alcohols. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of a trans-1,2-amino alcohol.

For the synthesis of this compound, a potential route would involve the reaction of 2,3-epoxy-3-methylpentane with dimethylamine. The regioselectivity of the ring-opening can be influenced by the reaction conditions. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon of the epoxide. In the presence of a Lewis acid, the attack may be directed to the more substituted carbon, as the Lewis acid coordinates to the epoxide oxygen and facilitates the development of a partial positive charge on the more substituted carbon. ucdavis.edu

While a specific documented synthesis of this compound via this method was not found in the provided search results, the general principle is well-established. For example, the ring-opening of various epoxides with different amines has been extensively studied and is a reliable method for producing β-amino alcohols. nih.gov

| Epoxide | Amine | Conditions | Product |

|---|---|---|---|

| 2,3-Epoxy-3-methylpentane | Dimethylamine | Neutral/Basic or Lewis Acidic | This compound |

Aldol (B89426) Additions of α-Amino Enolates and Aldehydes

The aldol reaction, a cornerstone of carbon-carbon bond formation, can be adapted for the synthesis of amino alcohols through the use of α-amino enolates or their equivalents. ucdavis.edu This approach involves the reaction of an enolate derived from an α-amino ketone or a related species with an aldehyde.

The synthesis of this compound could potentially be achieved through the aldol addition of an enolate derived from a dimethylamino-substituted ketone with propanal. The stereochemical outcome of the aldol reaction can be controlled by the geometry of the enolate (E or Z) and the nature of the metal counterion, often explained by the Zimmerman-Traxler model which proposes a chair-like six-membered transition state. harvard.edu Boron enolates, for instance, are known to provide high levels of stereocontrol in aldol reactions. researchgate.net

While a direct application of this method to the target compound is not detailed in the provided search results, the aldol reaction of ketone enolates with aldehydes is a well-established and powerful strategy for the construction of β-hydroxy carbonyl compounds, which are direct precursors to 1,2-diols and, with modification, to amino alcohols. ucdavis.eduresearchgate.netwiley-vch.de

| Enolate Precursor | Aldehyde | Conditions | Intermediate Product |

|---|---|---|---|

| α-(Dimethylamino)ketone | Propanal | Base (e.g., LDA), Lewis Acid (e.g., Boron triflate) | β-Hydroxy-α-(dimethylamino)ketone |

Hydroamination of Alkenes

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, offers an atom-economical route to amines. nih.govnih.govresearchgate.net The synthesis of this compound analogues could potentially be achieved through the hydroamination of an appropriately substituted alkene, such as 3-methyl-1-pentene (B165626), with dimethylamine.

The direct hydroamination of unactivated alkenes is often challenging and typically requires a catalyst. nih.gov Various catalytic systems based on alkali metals, rare-earth metals, and late transition metals have been developed to facilitate this transformation. researchgate.netprinceton.edursc.orgnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can be controlled by the choice of catalyst and reaction conditions. rsc.orgtandfonline.com For instance, certain ruthenium catalysts have been shown to catalyze the anti-Markovnikov hydroamination of vinylarenes with secondary alkylamines. nih.gov

While a specific protocol for the hydroamination of 3-methyl-1-pentene with dimethylamine to yield a precursor to the target amino alcohol is not explicitly detailed, the continuous development of new hydroamination catalysts offers promising avenues for this synthetic approach. nih.govresearchgate.netprinceton.edu

| Alkene | Amine | Catalyst | Regioselectivity |

|---|---|---|---|

| 3-Methyl-1-pentene | Dimethylamine | Transition Metal or Rare-Earth Metal Catalyst | Dependent on catalyst and conditions |

Advanced and Stereoselective Synthesis Techniques

The development of advanced and stereoselective synthetic methods is crucial for accessing enantiomerically pure amino alcohols, which are important building blocks for pharmaceuticals and chiral ligands. rsc.orgwestlake.edu.cnnih.gov Recent years have seen significant progress in this area, with the emergence of novel catalytic systems and reaction strategies. rsc.org

One such advancement is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve the modular synthesis of high-value chiral β-amino alcohols with excellent enantioselectivity. westlake.edu.cn Another innovative approach involves the enantioselective radical C–H amination of alcohols. nih.gov This strategy employs a dual catalytic system, combining a photocatalyst and a chiral copper catalyst, to achieve regio- and enantioselective amination of C-H bonds, providing direct access to chiral β-amino alcohols from readily available starting materials. nih.gov

Biocatalysis has also emerged as a powerful tool for the stereoselective synthesis of amino alcohols. nih.gov Engineered enzymes, such as amine dehydrogenases and transaminases, can catalyze the asymmetric synthesis of chiral amines and amino alcohols with high efficiency and selectivity under mild reaction conditions. frontiersin.org These enzymatic methods offer a sustainable alternative to traditional chemical synthesis. nih.gov

Furthermore, the continuous refinement of established reactions, such as asymmetric transfer hydrogenation of unprotected α-ketoamines catalyzed by ruthenium complexes, provides highly efficient and enantioselective routes to a wide range of 1,2-amino alcohols. acs.org These advanced techniques represent the forefront of research in amino alcohol synthesis, enabling the construction of complex chiral molecules with high precision and efficiency. rsc.org

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides an efficient pathway to chiral amino alcohols by utilizing chiral catalysts to control the stereochemical outcome of a reaction. This approach encompasses methods involving transition-metal catalysis and enantioselective reductions.

Transition metals are widely employed in the synthesis of chiral amino alcohols due to their versatile catalytic activities. Rhodium, Palladium, and Chromium-based catalysts have proven effective in constructing the vicinal amino alcohol moiety with high regio- and stereoselectivity.

Rhodium (Rh): Rhodium-catalyzed asymmetric hydrogenation is a powerful method for producing chiral β-amino ketones, which are key precursors to γ-amino alcohols. acs.orgnih.gov This process typically involves the hydrogenation of β-keto enamides. For instance, using a Rh-DuanPhos catalyst, a variety of β-keto enamides can be hydrogenated to yield optically pure β-amino ketones with enantiomeric excesses often exceeding 99%. acs.orgnih.gov These intermediates can then be further reduced to the target γ-aryl amines or amino alcohols. nih.gov The reaction proceeds under mild conditions, often at room temperature with atmospheric hydrogen pressure, and is compatible with a range of aryl groups on the enamide. acs.org

Palladium (Pd): Palladium catalysis offers an efficient route for the synthesis of vicinal amino alcohols from readily available allylic amines. nih.gov One notable method is the palladium-catalyzed oxy-alkynylation, oxy-arylation, or oxy-vinylation of allylic amines. nih.gov High regio- and stereoselectivity are achieved through the in-situ formation of a hemiaminal tether, which directs the subsequent intramolecular reaction. nih.gov This strategy has also been applied in asymmetric carboamination reactions to produce enantiomerically enriched pyrrolidines, which are valuable heterocyclic structures. mdpi.com

Chromium (Cr): A novel approach for the synthesis of β-amino alcohols utilizes Chromium catalysis in an asymmetric cross aza-pinacol coupling reaction. organic-chemistry.orgnih.govbohrium.com This method couples aldehydes with N-sulfonyl imines, proceeding through a radical-polar crossover mechanism involving an α-amino radical intermediate rather than a ketyl radical. organic-chemistry.orgnih.gov The chiral chromium catalyst is crucial as it performs three key functions: the chemoselective single-electron reduction of the imine, rapid interception of the radical to prevent side reactions, and controlling the chemo- and stereoselective addition to the aldehyde. nih.govacs.org This protocol demonstrates broad substrate compatibility, tolerating various functional groups, and is scalable, providing efficient access to diverse β-amino alcohols with adjacent stereocenters. bohrium.comwestlake.edu.cn

The success of transition-metal catalysis in asymmetric synthesis is heavily dependent on the design of the chiral ligand, as its structural and electronic properties directly influence catalytic activity and stereocontrol. calis.edu.cn

For Rhodium-catalyzed hydrogenations, P-chiral phosphine (B1218219) ligands are prominent. proquest.com Ligands such as DIPAMP were foundational in the field, while more recent developments have introduced highly efficient ligands like QuinoxP, BenzP, and DuanPhos, which are conformationally rigid and electron-rich. proquest.comacs.org These ligands create a specific chiral environment around the metal center, leading to excellent enantioselectivities in the hydrogenation of dehydroamino acid derivatives and enamides. acs.org Hybrid ligands, such as phosphine-phosphites and phosphine-phosphoramidites, have also emerged as robust options, demonstrating stability and high performance in Rh-catalyzed hydrogenations. acs.orgtandfonline.com

In Palladium-catalyzed reactions, a different set of ligands has proven effective. Mono-N-protected amino acids (MPAAs) function as bifunctional ligands that can enable numerous C-H functionalization reactions with excellent stereoselectivity. nih.gov Another innovative strategy involves the use of ion-paired chiral ligands, which consist of an achiral cationic ammonium-phosphine hybrid paired with a chiral anion, such as binaphtholate. calis.edu.cn This design imparts remarkable stereocontrolling ability to the palladium complex, proving effective in reactions like asymmetric allylic alkylation. calis.edu.cn Chiral P-N and S-N hybrid ligands derived from α-amino acids have also been developed, where electronic substituent effects can be fine-tuned to enhance reactivity and enantioselectivity. acs.org

For the novel Chromium-catalyzed aza-pinacol coupling, the chiral ligand is integral to a catalyst system that plays a multifaceted role. nih.govacs.org The ligand architecture is essential for controlling the chemoselectivity of the initial reduction, inhibiting undesired radical side reactions, and dictating the high diastereo- and enantioselectivity of the final C-C bond formation. nih.govbohrium.com

| Metal | Ligand Class | Example Ligands | Reaction Type | Typical Enantioselectivity |

|---|---|---|---|---|

| Rhodium (Rh) | P-Chiral Phosphines | DuanPhos, QuinoxP, BenzP | Asymmetric Hydrogenation | >99% ee |

| Palladium (Pd) | Mono-N-Protected Amino Acids (MPAA) | Ac-Ile-OH | C-H Functionalization | High s-factors |

| Palladium (Pd) | Ion-Paired Ligands | (R)-BINOLate anion | Allylic Alkylation | High ee |

| Chromium (Cr) | Chiral Tridentate Ligands | (Undisclosed in sources) | Aza-Pinacol Coupling | Up to 99% ee |

Enantioselective reduction of prochiral ketones is a direct and efficient strategy for synthesizing chiral alcohols. In the context of producing amino alcohol analogues, the asymmetric reduction of β-amino ketones is a key transformation.

Rhodium-catalyzed asymmetric transfer hydrogenation provides a valuable method for this purpose. nih.gov Using 2-propanol as the hydrogen source, Rhodium complexes with chiral ligands derived from amino acids can effectively catalyze the reduction of ketones. nih.gov Interestingly, the choice of ligand functionality can lead to enantioswitchability; for example, a thioamide ligand derived from L-valine can produce the (R)-alcohol, while the corresponding hydroxamic acid ligand yields the (S)-alcohol. nih.gov This switch is attributed to different coordination modes of the ligands to the metal center, which in turn affects the rate-limiting step of the catalytic cycle. nih.gov

Furthermore, the asymmetric hydrogenation of β-keto enamides using Rh-phosphine complexes, as previously discussed, is a highly effective enantioselective reduction of a C=C bond that sets the stereocenter adjacent to the nitrogen atom. acs.orgnih.gov The resulting chiral β-amino ketone can then be subjected to a subsequent, often diastereoselective, reduction of the ketone to furnish the desired chiral γ-amino alcohol. nih.gov

Transition-Metal Catalysis (e.g., Rhodium, Palladium, Chromium)

Chemo-enzymatic and Biocatalytic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. tandfonline.com Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity, making them ideal for the production of chiral compounds like amino alcohols. nih.gov Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic transformations to create efficient synthetic pathways.

A prominent biocatalytic method for synthesizing chiral amines and amino alcohols is the asymmetric reductive amination of ketones catalyzed by amine dehydrogenases (AmDHs). organic-chemistry.org This reaction uses inexpensive ammonia as the amino donor and a hydride source (typically from a cofactor like NADH), generating water as the main byproduct, which results in high atom efficiency. bohrium.com

Natural AmDHs are rare, but researchers have successfully engineered them from more abundant enzymes, primarily amino acid dehydrogenases (AADHs). organic-chemistry.orgacs.org By modifying the active site of AADHs, such as leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase, their substrate specificity can be shifted away from α-keto acids towards non-carboxylic ketones, including hydroxy ketones. acs.orgacs.org These engineered AmDHs can catalyze the direct reductive amination of prochiral hydroxy ketones to produce valuable chiral amino alcohols with very high enantioselectivity (>99% ee). organic-chemistry.orgacs.org For example, an AmDH derived from Geobacillus stearothermophilus (GsAmDH) has been engineered to effectively catalyze the reductive amination of a broad range of aliphatic, aromatic, and alicyclic hydroxy ketones. organic-chemistry.orgacs.org

While engineered AmDHs exhibit high selectivity, their catalytic efficiency can be a limiting factor for industrial applications. acs.org Consequently, various protein engineering strategies, particularly mutagenesis, are employed to enhance enzyme activity, stability, and substrate scope.

Rational design, guided by structural information and computational modeling, involves making specific, targeted mutations in the enzyme's active site. organic-chemistry.org For instance, a rational design campaign on GsAmDH, using 4-hydroxybutan-2-one as a model substrate, involved three rounds of mutagenesis. organic-chemistry.orgacs.org The best resulting variant, bearing seven substitutions, showed a 4.2-fold increase in catalytic efficiency (kcat/Km) compared to the starting enzyme while maintaining excellent enantioselectivity (>99% ee). organic-chemistry.org

Directed evolution is another powerful strategy that mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach was used to engineer a phenylalanine dehydrogenase from Rhodococcus into a new AmDH capable of highly enantioselective reductive amination of phenylacetone (B166967) and its analogues. bohrium.com

Iterative saturation mutagenesis (ISM) is a focused approach where specific amino acid residues in the active site are systematically mutated to all other possible amino acids. This strategy was applied to an AmDH from Sporosarcina psychrophila (SpAmDH) to improve its activity towards 1-hydroxy-2-butanone. acs.org After three rounds of iterative mutagenesis, the best variant showed a 4-fold improvement in catalytic efficiency and achieved 91–99% conversion in preparative-scale reactions. acs.org

| Starting Enzyme | Engineering Strategy | Target Substrate | Improvement Highlight | Final Conversion/Yield |

|---|---|---|---|---|

| GsAmDH (Geobacillus stearothermophilus) | Rational Design (3 rounds of mutagenesis) | 4-hydroxybutan-2-one | 4.2-fold increase in catalytic efficiency (kcat/Km) | 99% conversion, 90% yield (at 100 mM scale) |

| SpAmDH (Sporosarcina psychrophila) | Iterative Saturation Mutagenesis (ISM) | 1-hydroxy-2-butanone | 4-fold improvement in kcat/Km | 91-99% conversion (at 100-200 mM scale) |

| Rhodococcus pheDH | Directed Evolution | Phenylacetone | Created new AmDH activity | >98% ee |

Dynamic Kinetic Resolution and Asymmetric Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. princeton.eduresearchgate.net This process combines a rapid racemization of the starting material with a highly enantioselective kinetic resolution, ensuring the less reactive enantiomer is continuously converted into the more reactive one. princeton.edu

In the context of amino alcohols, DKR is often achieved through chemoenzymatic approaches. mdpi.com These systems typically pair a metal catalyst for in-situ racemization with an enzyme (like lipase) for the selective acylation of one enantiomer. mdpi.com For instance, ruthenium complexes have been effectively used for the racemization of secondary alcohols, which are then resolved by lipases to produce enantiopure acetates. princeton.edu While specific DKR protocols for this compound are not extensively detailed in the literature, the principles are widely applicable to its analogues. Patents related to the synthesis of Tapentadol, a structurally related analgesic, describe stereospecific syntheses of intermediates like (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, highlighting the industrial importance of controlling stereochemistry in this class of compounds. google.comgoogle.comgoogle.com

Alternative asymmetric transformations include asymmetric transfer hydrogenation, which avoids the need for high-pressure hydrogenation equipment and can produce chiral 1,2-amino alcohols with very high enantioselectivity. acs.org Other modern methods involve the catalytic asymmetric coupling of readily available materials like aldehydes and imines to build the chiral amino alcohol framework efficiently. westlake.edu.cnorganic-chemistry.org

| Catalyst System | Substrate Type | Key Features | Typical Yield/Enantiomeric Excess (ee) |

|---|---|---|---|

| Enzyme (e.g., Lipase) + Ru Complex | Secondary Alcohols | Combines enzymatic resolution with metal-catalyzed racemization. mdpi.comprinceton.edu | High Yield (>90%), High ee (>99%) princeton.edu |

| Enzyme (e.g., Lipase) + Pd Complex | Amines | Effective for the resolution of primary benzylic amines. | High Yield, Excellent ee |

| Chiral Ru(II) Complex | α-Hydroxy Ketones | Catalyzes both reduction and racemization in one system. princeton.edu | 100% Yield, >99% ee princeton.edu |

| CuCl/(S)-p-tol-BINAP + Base | Cyclopentenones | Base-induced racemization coupled with asymmetric conjugate reduction. nih.gov | High Yield (>89%), High ee (>91%) nih.gov |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, has emerged as a superior alternative to traditional batch processing for the synthesis of amino alcohols and other active pharmaceutical ingredients (APIs). flinders.edu.au This technology utilizes microreactors or coiled tubes, allowing for precise control over reaction parameters such as temperature, pressure, and mixing, which often leads to higher yields, improved safety, and reduced reaction times. nih.gov

The multi-step synthesis of complex molecules can be streamlined by connecting several flow reactors in sequence, minimizing manual handling and purification of intermediates. flinders.edu.au This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of amino alcohols, flow chemistry can significantly enhance efficiency. For example, a continuous process for a key amino alcohol intermediate was reported to be over 140 times faster than its batch counterpart. The continuous setup also facilitated the use of aqueous ammonia and eliminated the need for dichloromethane, a hazardous solvent.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | > 24 hours | ~10 minutes |

| Temperature Control | Difficult, potential for hotspots | Excellent, rapid heat exchange |

| Safety | Handling of large quantities of reagents | Small reaction volumes, enhanced containment flinders.edu.au |

| Scalability | Challenging, requires larger vessels | Simpler, by running the system for longer nih.gov |

| Solvent Use | Often requires hazardous solvents like Dichloromethane | Can enable use of greener solvents and reduce overall volume |

Green Chemistry Principles in the Synthesis of Amino Alcohols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. pharmacyjournal.org The synthesis of amino alcohols is an area where these principles can have a significant impact by reducing waste, improving energy efficiency, and using safer chemicals. mdpi.comnih.govmdpi.com

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as additions and cycloadditions, are preferred as they generate minimal byproducts. nih.gov

In the synthesis of amino alcohols, methods like the direct addition of an amine to an epoxide or the reductive amination of a hydroxy ketone are generally atom-economical. In contrast, syntheses that rely on protecting groups or use stoichiometric reagents with high molecular weights, such as some chiral resolutions or oxidations, tend to have poor atom economy. nih.gov For example, the stereospecific synthesis of an analogue of this compound via a Grignard reaction, which is an addition reaction, is an inherently atom-economical step. google.com

Solvent Selection and Alternative Media (e.g., water, ionic liquids)

Solvent use is a major contributor to the environmental impact of chemical manufacturing. Green chemistry encourages the use of safer, more benign solvents or, ideally, solvent-free conditions. mdpi.comorganic-chemistry.org Water is an excellent green solvent for certain reactions, such as the aminolysis of epoxides, which can proceed with high selectivity and yield without any catalyst. organic-chemistry.org

Ionic liquids (ILs) are another class of alternative solvents, promoted for their negligible vapor pressure, which reduces air pollution. nih.gov Specifically, amino acid-based ionic liquids (AAILs) are being explored as they are derived from renewable sources and can be biocompatible and biodegradable. These ILs can act as both the solvent and the catalyst in certain transformations.

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Organic | Dichloromethane, Toluene, THF | Good solubility for many organic compounds | Often volatile, toxic, and/or non-renewable |

| Water | H₂O | Non-toxic, non-flammable, abundant, cheap organic-chemistry.org | Poor solubility for non-polar substrates, high energy for removal |

| Ionic Liquids (ILs) | [BMIM][NTf₂], AAILs | Negligible vapor pressure, tunable properties, potential reusability mdpi.comnih.gov | Can be expensive, viscous, and potential toxicity concerns |

| Solvent-Free | Neat reactions | Eliminates solvent waste and purification steps mdpi.comorganic-chemistry.org | Not suitable for all reactions, potential for high viscosity/solids handling issues |

Catalyst Recycling and Reusability

The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and enable more selective reaction pathways. The ability to recycle and reuse catalysts is crucial for both economic and environmental sustainability. Heterogeneous catalysts are often favored because they can be easily separated from the reaction mixture by filtration. nih.gov For instance, a reusable solid base catalyst (Na-Y zeolite) has been used for the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates. organic-chemistry.org

Biocatalysts, such as enzymes, operate under mild conditions and are highly selective, but their stability and reusability can be a challenge. Immobilization of catalysts, including enzymes and metal complexes, on solid supports is a common strategy to enhance their stability and facilitate recovery. mdpi.com Recently, novel eco-catalysts derived from fruit waste have been developed for β-amino alcohol synthesis, offering a sustainable and cost-effective option. nih.gov Some amino alcohols themselves have been investigated as recyclable organocatalysts for other chemical transformations. researchgate.net

Waste Minimization Strategies

Waste minimization is the overarching goal of applying green chemistry principles in pharmaceutical manufacturing. core.ac.ukcopadata.com It is estimated that for every kilogram of a drug produced, as much as 100 kilograms of waste can be generated. copadata.com Strategies to combat this involve a holistic approach to process design.

Key strategies include:

Process Intensification: Adopting technologies like flow chemistry to improve yields and reduce raw material inputs. emergingpub.com

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, particularly those that are heterogeneous or recyclable. mdpi.com

Solvent Management: Minimizing solvent use, recycling solvents, or switching to greener alternatives like water. emergingpub.com

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. mdpi.com

Avoiding Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the associated waste. acs.org

By integrating these strategies, the synthesis of compounds like this compound can be made more efficient, cost-effective, and environmentally sustainable. pharmacyjournal.org

Stereochemical Aspects of 1 Dimethylamino 3 Methylpentan 2 Ol

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is a key challenge in the synthesis of chiral molecules like 1-(dimethylamino)-3-methylpentan-2-ol. Stereospecific synthesis routes are often employed to avoid costly and inefficient separation techniques like chiral High-Performance Liquid Chromatography (HPLC), which can be tedious, involve large volumes of solvents, and result in low yields. google.comgoogle.com

In the synthesis of related structures, processes have been developed where the optical purity of key intermediates can exceed 99% as determined by chiral HPLC. google.comgoogle.com This level of control is achieved through highly stereoselective reaction steps, which are crucial for producing an enantiomerically pure final product. google.comgoogleapis.com The goal of such industrial processes is to be robust, efficient, and avoid complex purification steps like chromatographic separation. googleapis.com

Diastereoselectivity and enantioselectivity are fundamental concepts in the synthesis of compounds with multiple chiral centers, such as the precursors to this compound. The synthesis often involves reactions where new stereocenters are created, and controlling the spatial orientation of these centers is essential.

For instance, the synthesis of a related compound, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, relies on the optical purity of its starting ketone, (S)-1-(dimethylamino)-2-methylpentan-3-one. googleapis.com The preparation of this ketone can be accomplished using stereoselective Mannich reactions. googleapis.com Similarly, Grignard reactions are employed in these synthetic pathways, where the addition of an organometallic reagent to a chiral ketone precursor proceeds with a specific stereochemical outcome, influencing the configuration of the resulting tertiary alcohol. google.comgoogleapis.com The high stereoselectivity of these reaction steps ensures that the desired diastereomer is formed preferentially, leading to high optical purity in the final product. google.com

Racemization and Enantiomer Interconversion Processes

For the key synthetic intermediate, 1-(dimethylamino)-2-methylpentan-3-one, processes have been developed to racemize either the (+) or (-) enantiomer. google.comgoogle.com This allows the undesired enantiomer, which might remain in the mother liquor after crystallization of the desired isomer, to be recycled effectively. googleapis.com

The racemization of the chiral ketone precursor to this compound is typically mediated by a base. google.comgoogle.com The mechanism involves the deprotonation of the chiral carbon atom, which is in the alpha position relative to the carbonyl group, to form a planar enolate intermediate. googleapis.comnih.gov Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the (R) and (S) enantiomers and, ultimately, a racemic mixture. nih.govnih.gov

This process is catalyzed by either inorganic or organic bases. google.com Suitable inorganic bases include sodium hydroxide, potassium hydroxide, and potassium tert-butoxide. google.com The reaction involves treating the enantiomerically enriched ketone with a base, optionally in a solvent, to facilitate the interconversion. google.com

Table 1: Examples of Base-Mediated Racemization of 1-(Dimethylamino)-2-methylpentan-3-one Enantiomers

| Starting Material | Initial Purity (Specific Optical Rotation) | Base Used | Yield of Racemic Product | Final Purity (Specific Optical Rotation) | Reference |

| S-(+)-1,1-dimethylamino-2-methyl pentan-3-one | SOR: +98° | 50% aq. Sodium Hydroxide | 95% | SOR: 0° | google.com |

| R-(-)-1,1-dimethylamino-2-methyl pentan-3-one | SOR: -98° | 50% aq. Sodium Hydroxide | 92% | SOR: 0° | google.comgoogle.com |

SOR: Specific Optical Rotation (C=1% in CH₃OH)

An efficient synthesis strategy involves the separation of the desired enantiomer and the subsequent racemization and recycling of the undesired one. googleapis.com Older methods that relied on chiral HPLC separation were often inefficient and not scalable, leading to the disposal of the unwanted isomer. google.com Modern approaches integrate a racemization step to convert the undesired enantiomer back into the racemic starting material. googleapis.com

Stereochemical Stability and Integrity

The stereochemical stability of a chiral compound refers to its ability to resist racemization or epimerization under various conditions. For the chiral precursors to this compound, the stereocenter alpha to the ketone is susceptible to racemization under basic conditions, as described previously. googleapis.comnih.gov

However, the fact that a specific step involving the addition of a base is required to induce racemization implies that the compound possesses stereochemical integrity under neutral or acidic conditions. google.comgoogleapis.com In the absence of a catalytic base or acid, the chiral center is stable, allowing for its isolation and purification without significant loss of enantiomeric purity. This stability is crucial for the success of synthetic steps that require the preservation of a specific stereochemical configuration.

Chemical Transformations and Reaction Mechanisms of 1 Dimethylamino 3 Methylpentan 2 Ol

Reactivity of the Hydroxyl Group

The secondary alcohol group is a versatile site for several important organic reactions, including oxidation, acylation, and dehydration.

As a secondary alcohol, the hydroxyl group in 1-(dimethylamino)-3-methylpentan-2-ol can be oxidized to form the corresponding ketone, 1-(dimethylamino)-3-methylpentan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

The reaction requires an oxidizing agent. A variety of reagents can be employed for the oxidation of secondary alcohols. The choice of reagent can depend on the desired selectivity and reaction conditions.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Chromic acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone/H₂SO₄) | Strong oxidant, harsh conditions. |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder, often used to avoid over-oxidation. |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine (B128534) | Mild conditions, avoids heavy metals. |

The general mechanism for oxidation involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromic acid, followed by an elimination step where a base removes the proton from the alcohol-bearing carbon, leading to the formation of the carbon-oxygen double bond (C=O) of the ketone. The corresponding ketone, 1-(dimethylamino)-2-methylpentan-3-one, is a known intermediate in the synthesis of various pharmaceuticals.

The hydroxyl group of this compound can undergo acylation to form esters. This reaction typically involves treating the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base.

A key consideration in the acylation of amino alcohols is the competing N-acylation of the amino group. To achieve selective O-acylation, the reaction is often carried out under acidic conditions. nih.gov In an acidic medium, the more basic dimethylamino group is protonated, forming an ammonium (B1175870) salt. This protonation deactivates the nitrogen nucleophile, preventing it from reacting with the acylating agent and allowing the less basic hydroxyl group to react selectively. nih.gov

For instance, a reaction analogous to the acylation of this compound involves treating a similar amino alcohol with trifluoroacetic anhydride in acetic acid, which results in the formation of the acetylated product. googleapis.com

Table 2: Typical Acylating Agents

| Reagent Class | Example | Catalyst/Conditions |

|---|---|---|

| Acyl Halides | Acetyl chloride (CH₃COCl) | Pyridine or other non-nucleophilic base |

| Carboxylic Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Acid (e.g., H₂SO₄) or base (e.g., DMAP) catalyst |

The mechanism for base-catalyzed acylation with an acyl chloride involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the ester.

Under strong acidic conditions and heat, this compound can undergo a dehydration (elimination) reaction to form an alkene. masterorganicchemistry.comvaia.com This reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon.

The reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism:

Protonation of the Hydroxyl Group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group, converting it into a good leaving group (water, -OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation intermediate at the C2 position.

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation (β-carbon).

There are two possible β-carbons from which a proton can be removed (C1 and C3), leading to the potential formation of two different alkene products. According to Zaitsev's rule, the major product is typically the more substituted (more stable) alkene.

Path A (Proton removal from C3): Leads to the formation of N,N,3-trimethylpent-1-en-1-amine (a more substituted alkene).

Path B (Proton removal from C1): Leads to the formation of N,N-dimethyl-3-methylpent-2-en-1-amine (a less substituted alkene).

Therefore, N,N,3-trimethylpent-1-en-1-amine is expected to be the major product of this elimination reaction. A similar dehydration reaction is documented for an analogous compound, which yields an alkene upon treatment with aqueous hydrochloric acid. googleapis.com

Reactivity of the Dimethylamino Group

The tertiary amine functionality provides a site of basicity and nucleophilicity, enabling reactions such as nucleophilic substitution and quaternization.

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. masterorganicchemistry.comlibretexts.org As such, it can participate in nucleophilic substitution reactions, particularly Sₙ2 reactions, by attacking electrophilic carbon centers.

For example, the dimethylamino group can react with primary alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide). In this Sₙ2 mechanism, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion (the leaving group) and forming a new carbon-nitrogen bond. This reaction results in the formation of a quaternary ammonium salt, as detailed in the following section. The reactivity generally follows the trend of primary amines being less nucleophilic than secondary amines. masterorganicchemistry.com While tertiary amines like the dimethylamino group are more sterically hindered, they remain effective nucleophiles. masterorganicchemistry.com

A characteristic reaction of tertiary amines is quaternization, also known as the Menshutkin reaction. wikipedia.org This involves the alkylation of the tertiary amine with an alkyl halide to form a quaternary ammonium salt. In the case of this compound, the dimethylamino group acts as the nucleophile.

The reaction proceeds via a standard Sₙ2 mechanism. The nitrogen atom attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion.

Reaction: R₃N: + R'-X → [R₃NR']⁺X⁻

The rate of the Menshutkin reaction is influenced by several factors:

Alkyl Halide: The reactivity of the alkyl halide decreases in the order RI > RBr > RCl. wikipedia.org

Solvent: Polar solvents are typically used to stabilize the charged transition state and the resulting ionic product, accelerating the reaction. wikipedia.orgnih.govresearchgate.netsciensage.info

Steric Hindrance: Steric bulk on either the amine or the alkyl halide can slow the reaction rate.

Table 3: Common Alkylating Agents for Quaternization

| Alkylating Agent | Example | Product Type |

|---|---|---|

| Alkyl Iodides | Methyl iodide (CH₃I) | Quaternary ammonium iodide |

| Alkyl Bromides | Ethyl bromide (CH₃CH₂Br) | Quaternary ammonium bromide |

| Benzyl Halides | Benzyl chloride (C₆H₅CH₂Cl) | Benzyl quaternary ammonium chloride |

This reaction permanently introduces a positive charge onto the nitrogen atom, significantly altering the physical and chemical properties of the molecule.

Reactions Involving the Alkyl Backbone

The alkyl backbone of this compound, consisting of a methyl-substituted pentan chain, is generally stable. However, the hydroxyl group allows for certain transformations that can affect the adjacent carbon structure.

The direct reduction of the alkyl backbone of a simple amino alcohol is not a common transformation. More typical is the reductive deoxygenation of the alcohol group, which replaces the C-O bond with a C-H bond, thereby transforming the alcohol into an alkane. While no studies specifically document this for this compound, several methods exist for the deoxygenation of secondary alcohols.

One common method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (like a xanthate ester) followed by radical-induced cleavage using a tin hydride. More modern approaches utilize catalytic methods, such as hydrosilylation-deoxygenation catalyzed by Lewis acids like B(C₆F₅)₃ or transition metal complexes. These methods can be chemoselective, but the presence of the basic dimethylamino group in this compound could potentially interfere by coordinating with the Lewis acidic catalyst, possibly requiring protection of the amine or selection of a compatible catalytic system.

Table 1: Plausible Deoxygenation Strategies for Secondary Alcohols

| Method | Reagents | Conditions | Potential Outcome for this compound |

|---|---|---|---|

| Barton-McCombie | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | Radical, Thermal | Formation of N,N,3-trimethylpentan-1-amine |

| Catalytic Hydrosilylation | HSiEt₃, B(C₆F₅)₃ | Catalytic, Mild | Formation of N,N,3-trimethylpentan-1-amine |

| InCl₃-Catalyzed Reduction | Chlorodiphenylsilane, InCl₃ | Catalytic, Mild | High selectivity for secondary alcohols |

This table is illustrative of general methods and has not been experimentally validated for this compound.

The fragmentation of this compound is most predictably studied under mass spectrometry conditions. As a compound containing both an amine and an alcohol, it is expected to undergo characteristic fragmentation patterns, primarily α-cleavage and dehydration. libretexts.orglibretexts.org

α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to a heteroatom. For this compound, two primary α-cleavage pathways are expected:

Cleavage adjacent to Nitrogen: The bond between C1 and C2 can break, leading to the loss of a C₆H₁₄O radical and the formation of a resonance-stabilized dimethylaminomethyl cation [CH₂=N(CH₃)₂]⁺ at a mass-to-charge ratio (m/z) of 58. This is often a dominant fragmentation pathway for N,N-dimethylamino compounds.

Cleavage adjacent to Oxygen: The bond between C2 and C3 can break. This would result in the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃) and the formation of a resonance-stabilized cation [CH(OH)=CH-N(CH₃)₂]⁺ at m/z 102.

Dehydration: Alcohols readily lose a molecule of water (mass of 18 amu) under electron ionization conditions. libretexts.orgyoutube.com This would result in a molecular ion peak at M-18.

Thermal Decomposition: Specific studies on the thermal decomposition of this compound are not available. However, the pyrolysis of simple amines like dimethylamine (B145610) is known to proceed through complex radical mechanisms. acs.org It can be anticipated that heating this compound to high temperatures would initiate bond homolysis, likely starting with the weaker C-N and C-O bonds, leading to a complex mixture of smaller volatile compounds through various radical chain reactions.

Mechanistic Investigations of Key Reactions

Amino alcohols are pivotal in asymmetric synthesis, where they often act as chiral ligands or auxiliaries. Mechanistic studies in these contexts provide insight into how their structure dictates chemical outcomes.

Hydride transfer is a fundamental step in many reduction reactions, including the catalytic transfer hydrogenation of ketones and imines, where amino alcohols are frequently used as chiral ligands. In these reactions, a hydrogen source like isopropanol (B130326) or formic acid provides a hydride (H⁻), which is transferred to the substrate. rsc.org

The mechanism, often referred to as the Noyori-type mechanism when using ruthenium catalysts, generally involves the following steps:

The amino alcohol ligand coordinates with the metal center (e.g., Ru²⁺) via its nitrogen and oxygen atoms.

In the presence of a base, the alcohol proton is removed, forming a metal-alkoxide. The amine remains coordinated.

The hydride donor (e.g., isopropanol) coordinates to the metal and transfers a hydride to it, forming a reactive metal-hydride species.

The substrate (e.g., a ketone) coordinates to the metal-hydride complex. The chiral environment created by the amino alcohol ligand dictates the facial selectivity of this coordination.

The hydride is transferred from the metal to the carbonyl carbon of the ketone, and a proton is transferred from the coordinated amine of the ligand to the carbonyl oxygen, yielding the chiral alcohol product. smolecule.comnih.gov

This concerted transfer via a six-membered transition state is a key feature, where the amino alcohol ligand is not just a static chiral scaffold but an active participant in the proton transfer step. nih.gov

The effectiveness of amino alcohols like this compound in asymmetric synthesis stems from their ability to form well-defined, rigid chiral environments around a metal catalyst. When an amino alcohol coordinates to a metal (e.g., Zn²⁺, Cu²⁺, Ru²⁺), it typically forms a stable five-membered chelate ring. acs.orgnih.gov

The stereochemical outcome of the reaction is governed by the specific interactions between this chiral catalyst complex and the incoming substrate. Key factors include:

Steric Hindrance: The alkyl substituents on the amino alcohol backbone (in this case, the 3-methylpentan group) create steric bulk that blocks one of the two faces of the prochiral substrate from approaching the metal's active site. This forces the substrate to coordinate in a preferred orientation, leading to the selective formation of one enantiomer. organic-chemistry.org

Electronic Effects: The electron-donating properties of the nitrogen and oxygen atoms influence the electronic nature of the metal center, modulating its reactivity.

Hydrogen Bonding: The hydroxyl group of the amino alcohol can form hydrogen bonds with the substrate, further locking it into a specific conformation within the transition state. nih.gov

For example, in the addition of diethylzinc (B1219324) to aldehydes, β-amino alcohols form a chiral zinc-alkoxide complex. The aldehyde coordinates to the zinc center, and the steric environment created by the amino alcohol's side chains dictates the face from which the ethyl group is delivered from another zinc atom. organic-chemistry.org

Solvent and temperature are critical parameters that can profoundly affect the yield, and especially the stereoselectivity, of asymmetric reactions catalyzed by amino alcohol-metal complexes.

Temperature: In many asymmetric reactions, enantioselectivity increases as the reaction temperature is lowered. nih.govacs.org This is because the difference in the Gibbs free energy of activation (ΔΔG‡) for the two pathways leading to the (R) and (S) enantiomers becomes more influential at lower temperatures. A lower temperature makes it more difficult for the system to overcome the higher energy barrier, thus favoring the pathway leading to the major enantiomer.

Solvent: The choice of solvent can influence the reaction in several ways:

Catalyst Solubility and Aggregation: The solvent must keep the catalyst and reagents in solution. In some cases, the solvent can affect the aggregation state of the catalyst, which can alter its reactivity and selectivity.

Catalyst-Solvent Interactions: Coordinating solvents can compete with the substrate for binding sites on the metal catalyst, potentially inhibiting the reaction. Therefore, non-coordinating or weakly coordinating solvents like toluene, hexane, or ethers are often preferred. acs.org

Transition State Stabilization: The polarity of the solvent can differentially stabilize the transition states leading to the different enantiomers. Polar solvents may stabilize charged intermediates or transition states, altering the reaction pathway or rate.

Table 2: Illustrative Effect of Temperature and Solvent on a Model Asymmetric Reaction Catalyzed by a β-Amino Alcohol

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 1a | β-keto ester + nitrostyrene | Toluene | 0 | 62 | 83:17 | 45 | nih.gov |

| 1a | β-keto ester + nitrostyrene | Toluene | -30 | 75 | 99:1 | 99 | nih.gov |

| (R,R)-L7 | alkynyl oxetane (B1205548) + aniline (B41778) | MTBE | -10 | 90 | - | 92 | acs.orgresearchgate.net |

| (R,R)-L7 | alkynyl oxetane + aniline | Et₂O | -10 | 87 | - | 88 | acs.orgresearchgate.net |

| (R,R)-L7 | alkynyl oxetane + aniline | 2-Me-THF | -10 | 99 | - | 94 | acs.orgresearchgate.net |

This table is based on data for analogous β-amino alcohol catalysts and is intended to demonstrate general principles.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 1-(Dimethylamino)-3-methylpentan-2-ol and its direct synthetic antecedent, 1-(Dimethylamino)-2-methylpentan-3-one, serve as foundational materials for constructing intricate organic molecules. The presence of reactive functional groups facilitates carbon-carbon and carbon-heteroatom bond formation, which is essential for assembling larger, high-value chemical entities.

The utility of this amino alcohol framework is prominently demonstrated in the synthesis of active pharmaceutical ingredients (APIs). Chiral amino alcohols are crucial structural motifs in many drug molecules, where specific stereochemistry is often essential for therapeutic efficacy. researchgate.netkent.ac.uk

A significant application of this chemical's structural backbone is in the synthesis of Tapentadol, a centrally-acting analgesic. justia.com While the direct precursor in many patented syntheses is the corresponding ketone, (S)-1-(dimethylamino)-2-methylpentan-3-one, its conversion to a tertiary amino alcohol intermediate is the critical step that defines the stereochemistry of the final product. patsnap.comgoogle.comwipo.int

The synthesis proceeds via a Grignard reaction, where (S)-1-(dimethylamino)-2-methylpentan-3-one is reacted with a Grignard reagent derived from 3-bromoanisole (B1666278). patsnap.comgoogle.com This reaction stereoselectively forms the key tertiary alcohol intermediate, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. patsnap.comgoogle.com This intermediate contains the core structure of the subject compound with an added methoxyphenyl group. Subsequent chemical modifications, including activation of the hydroxyl group, reductive deoxygenation, and demethylation, convert this intermediate into Tapentadol. patsnap.comgoogle.comepo.org

The process highlights a sophisticated industrial application, moving from a simple amino ketone to a complex pharmaceutical agent. The initial Grignard reaction is pivotal, as it establishes the required stereocenters that are carried through to the final API. researchgate.netgoogle.com

| Step | Starting Material | Key Reagents | Intermediate Product | Purpose |

| 1 | 3-Bromoanisole | Magnesium (Mg), Tetrahydrofuran (B95107) (THF) | 3-Methoxyphenylmagnesium bromide (Grignard Reagent) | Formation of the nucleophilic organometallic reagent. patsnap.com |

| 2 | (S)-1-(dimethylamino)-2-methylpentan-3-one | 3-Methoxyphenylmagnesium bromide | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Stereoselective C-C bond formation to create the core alcohol structure. patsnap.comgoogle.com |

| 3 | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Methanesulfonic acid, Sulfuric acid | (2S,3R)-...-pentan-3-yl 4-methylbenzenesulfonate | Activation of the tertiary hydroxyl group for elimination/reduction. patsnap.com |

| 4 | Activated Intermediate from Step 3 | Palladium on Carbon (Pd/C), Hydrogen (H₂) | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Reductive deoxygenation (removal of the hydroxyl group). patsnap.comepo.org |

| 5 | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Methionine, Methane sulphonic acid | 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol (Tapentadol) | Demethylation of the methoxy (B1213986) group to the final phenol (B47542) product. google.com |

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of chiral amino alcohols is recognized for its importance in this field. kent.ac.ukchemimpex.comnetascientific.com These compounds serve as versatile building blocks for creating new pesticides, herbicides, and fungicides. researchgate.net The structural and chiral features of amino alcohols can impart specific biological activities and improve the environmental profile of agrochemical products.

Synthesis of Advanced Pharmaceutical Intermediates

Chiral Auxiliary and Ligand Development

The inherent chirality of this compound makes it and similar amino alcohols prime candidates for use in asymmetric synthesis, either as chiral auxiliaries or as precursors for chiral ligands.

Amino alcohols are foundational in the design of a wide array of chiral ligands for asymmetric catalysis. The two functional groups—amino and hydroxyl—can be selectively modified to create bidentate ligands that can coordinate with a metal center. This coordination forms a rigid, well-defined chiral environment around the metal, which is the basis for enantioselective transformations. For instance, amino alcohols can be precursors to widely used ligand classes such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX). The ability to synthesize a variety of derivatives allows for the fine-tuning of the ligand's steric and electronic properties to optimize a specific catalytic process.

Ligands derived from chiral amino alcohols are employed in a multitude of metal-catalyzed asymmetric reactions. When complexed with metals like rhodium, palladium, iridium, or copper, these ligands can effectively control the stereochemical outcome of reactions such as:

Asymmetric hydrogenation

Allylic alkylation

Diels-Alder reactions

Aldol (B89426) reactions

The catalyst, modified by the chiral ligand, preferentially generates one enantiomer of the product over the other. This method is a cornerstone of modern chemical manufacturing, enabling the efficient and environmentally conscious production of enantiomerically pure compounds for the pharmaceutical, agrochemical, and fine chemical industries.

Article on "this compound" in Materials Science Cannot Be Generated Due to Lack of Available Data

Following a comprehensive investigation into the scientific and technical literature, it has been determined that there is insufficient publicly available information to construct a detailed article on the chemical compound “this compound” within the specific context of its role as a precursor for advanced materials. Extensive searches have failed to yield relevant data regarding its application in thin film deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), or its specific complexation chemistry with metals for these purposes.

The inquiry sought to detail the compound's function as a synthetic intermediate and building block, with a focus on two key areas: its use in creating metal-organic precursors for thin film deposition and its broader complexation chemistry with various metals. This required sourcing documented research findings, including data on synthesis, characterization, and performance of any resulting metal complexes in materials science applications.

Despite a thorough review of scholarly databases, patent archives, and chemical repositories, no specific studies, articles, or patents were identified that describe the use of this compound as a ligand for metal precursors in MOCVD or ALD processes. While the fields of MOCVD and ALD extensively utilize amino-alcohol ligands to create volatile and thermally stable metal-organic precursors, research explicitly naming or studying this particular compound for such applications could not be located.

Similarly, a detailed exploration of its complexation chemistry with various metals for the development of advanced materials did not yield specific results. The formation and characterization of metal complexes are fundamental to developing new materials, but the scientific literature does not currently provide a basis for a substantive discussion on the coordination behavior of this compound with metals intended for materials applications.

Without verifiable and specific research data, the generation of a scientifically accurate and informative article adhering to the requested structure is not possible. The creation of content discussing its role in MOCVD/ALD or its metal complexation for advanced materials would amount to speculation, which falls outside the standards of factual scientific reporting.

Therefore, until research on the specific applications of this compound in materials science is published and becomes publicly accessible, a detailed article on this subject cannot be written.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools in chemical analysis, each providing a unique piece of the puzzle to assemble the complete structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for 1-(Dimethylamino)-3-methylpentan-2-ol is not widely available in published literature, a theoretical analysis predicts the expected signals.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The protons of the two methyl groups attached to the nitrogen would likely appear as a singlet. The protons on the ethyl group and the methyl group adjacent to the chiral centers would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons on the carbon bearing the hydroxyl group and the methylene group adjacent to the dimethylamino group would also have characteristic chemical shifts.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in its structure. The chemical shifts of these signals would be indicative of their electronic environment (e.g., carbons bonded to nitrogen or oxygen would be deshielded and appear at a higher chemical shift).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, confirming the carbon-hydrogen framework.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to display characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Strong bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.

A band in the 1050-1250 cm⁻¹ region corresponding to the C-N stretching vibration of the dimethylamino group.

A band in the 1000-1200 cm⁻¹ region for the C-O stretching vibration of the secondary alcohol.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 146.15395 |

| [M+Na]⁺ | 168.13589 |

| [M-H]⁻ | 144.13939 |

| [M+NH₄]⁺ | 163.18049 |

| [M+K]⁺ | 184.10983 |